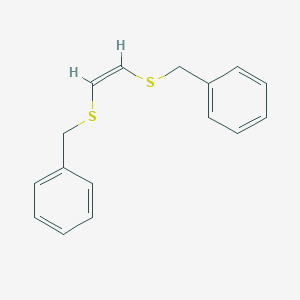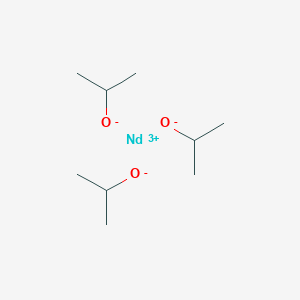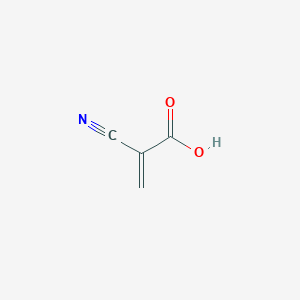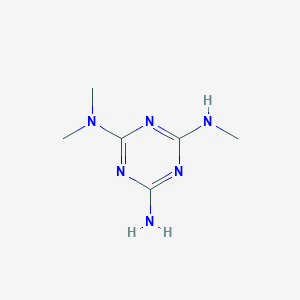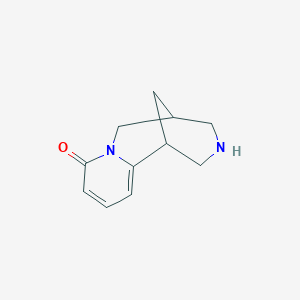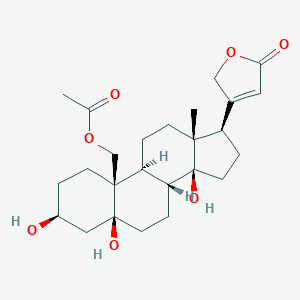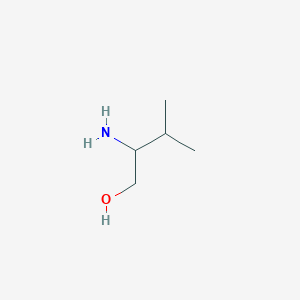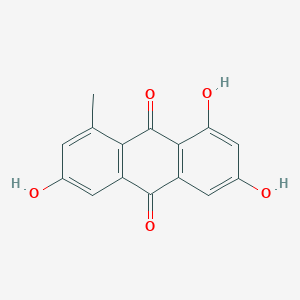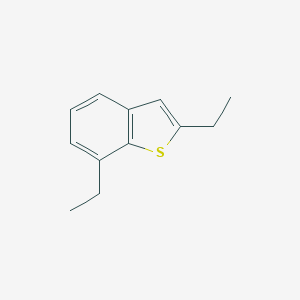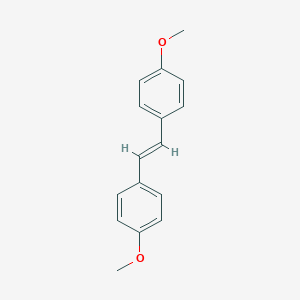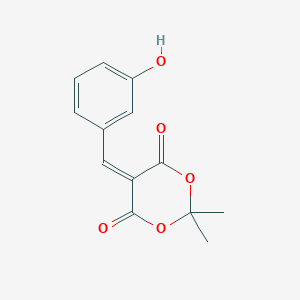
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
The compound 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and is part of a family of axially chiral alkenes known for their interesting chemical and physical properties. These compounds have been synthesized and characterized using various techniques, including single crystal X-ray diffraction and DFT studies .
Synthesis Analysis
The synthesis of 5-alkylidene-1,3-dioxane-4,6-diones, including the 5-(3-Hydroxybenzylidene) derivative, typically involves the Knoevenagel condensation reaction. This reaction can be self-catalyzed and performed in water, using Meldrum’s acid and formylphenoxyaliphatic acids, leading to the formation of novel compounds arranged in dimer form through intermolecular hydrogen bonding . The general synthetic route to these compounds has been explored, and their conformational issues and binding properties, such as with platinum, have been discussed .
Molecular Structure Analysis
The molecular structure of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined using single crystal X-ray diffraction. The crystal packing exhibits intermolecular interactions such as O-H...O, C-H...O, and π-π interactions, which assemble the molecules into a three-dimensional architecture . The 1,3-dioxane ring in these compounds can adopt different conformations, contributing to the stability and reactivity of the molecules .
Chemical Reactions Analysis
These compounds are reactive and can participate in various chemical reactions. For example, they can undergo partial kinetic resolution upon reaction with cysteine, indicating that they exist as stable enantiomers . Additionally, they can be trapped as dimers or react through Diels-Alder reactions to give polycyclic 1,4-benzoquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones have been extensively studied. These compounds have shown DPPH radical scavenging activity and cytotoxicity against certain cancer cell lines, indicating potential medicinal applications . The optimized molecular structure, natural bond orbital analysis, electrostatic potential map, HOMO-LUMO energies, and other molecular properties have been studied using DFT techniques, providing insights into their electronic properties .
Propiedades
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVJNFWTMYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345541 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15795-58-1 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

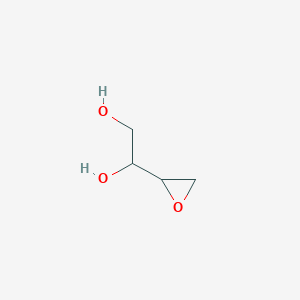
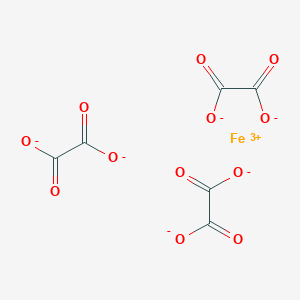
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
